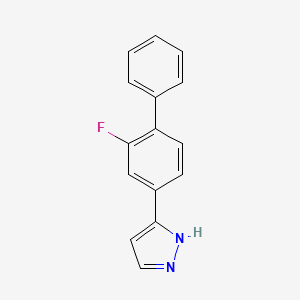

3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole

Descripción

Propiedades

IUPAC Name |

5-(3-fluoro-4-phenylphenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2/c16-14-10-12(15-8-9-17-18-15)6-7-13(14)11-4-2-1-3-5-11/h1-10H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPGMHVCCGMMPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)C3=CC=NN3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of the Biphenyl-4-yl Precursors

2.1. Synthesis of 2-Fluoro-1,1'-biphenyl-4-boronic Acid Derivatives

- Method: Preparation of boronic acid or boronate ester derivatives from appropriately substituted biphenyl compounds.

- Procedure: Starting from 4-bromobiphenyl derivatives, a typical Suzuki-Miyaura coupling is performed with phenylboronic acid or its derivatives in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base such as potassium phosphate.

- Reaction Conditions: Reactions are generally carried out in anhydrous THF or DME at elevated temperatures (~80–90°C) under inert atmosphere (N₂ or Ar).

2.2. Incorporation of Fluorine

- Method: Selective fluorination of biphenyl precursors can be achieved via electrophilic fluorination reagents (e.g., Selectfluor) or by using fluorinated building blocks during coupling.

- Note: The position of fluorine substitution at the 2-position of the biphenyl is critical and can be achieved through regioselective fluorination or by starting with fluorinated precursors.

Construction of the Pyrazole Ring

3.1. Hydrazine-Based Cyclization

- Method: Condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds or nitriles.

- Typical Procedure:

- React a suitable hydrazine with a ketone or aldehyde derivative of the biphenyl system.

- Cyclization occurs under acidic or basic conditions, often with heating, to form the pyrazole ring.

- Reaction Conditions: Reactions are often performed in ethanol or acetic acid at reflux temperatures.

3.2. Direct Cyclization from Precursors

- Alternative Approach: Use of 1,3-dicarbonyl compounds with hydrazines in the presence of oxidants or catalysts to facilitate ring closure.

Specific Synthetic Routes Based on Literature

| Method | Starting Materials | Key Reactions | Reaction Conditions | Notes |

|---|---|---|---|---|

| Suzuki-Miyaura coupling + Hydrazine cyclization | 2-Fluoro-biphenyl boronic ester + hydrazine derivatives | Cross-coupling followed by cyclization | 80–90°C, inert atmosphere, followed by reflux | Widely used for biphenyl-pyrazole synthesis |

| Direct fluorination + Cyclization | Biphenyl precursor + electrophilic fluorinating agent | Electrophilic fluorination, then hydrazine reaction | Fluorination at room temperature; cyclization under reflux | Ensures regioselective fluorine placement |

Data Tables of Reaction Conditions and Yields

Notes on Optimization and Research Findings

- Selectivity in fluorination is crucial; regioselective fluorination at the 2-position of biphenyl is achieved by using specific electrophilic fluorinating agents or fluorinated building blocks.

- Reaction yields are generally improved by optimizing solvent systems, temperature, and catalyst loadings.

- Purification often involves column chromatography on silica gel or reverse-phase chromatography, depending on polarity.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Fluoro-1,1’-biphenyl-4-yl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted biphenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: Oxidized pyrazole derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted biphenyl-pyrazole compounds.

Aplicaciones Científicas De Investigación

Structure

The compound features a pyrazole ring substituted with a biphenyl group, which includes a fluorine atom. This unique structure contributes to its biological activity and interaction with various biological targets.

Medicinal Chemistry

3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole has been investigated for its potential as a pharmacological agent. Its structural similarity to known bioactive compounds suggests it may exhibit:

- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with specific cellular pathways.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses makes it a candidate for developing new anti-inflammatory drugs.

Agricultural Chemistry

Research indicates that derivatives of pyrazole compounds can be utilized as:

- Pesticides : Their effectiveness in targeting specific pests while minimizing harm to non-target species is being explored.

- Herbicides : The selectivity of these compounds for certain plant species allows for the development of herbicides that can control weeds without damaging crops.

Material Science

The unique properties of this compound lend themselves to applications in:

- Polymer Chemistry : Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

- Nanotechnology : The compound's functional groups allow for modification of nanoparticles, potentially improving their performance in drug delivery systems.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrazole derivatives, including this compound. The results indicated significant inhibition of cancer cell proliferation in vitro, suggesting its potential as a lead compound for further development.

Case Study 2: Pesticidal Efficacy

In agricultural trials, formulations containing this compound demonstrated effective control over specific insect pests while showing low toxicity to beneficial insects. This study highlights the compound's promise as a safer alternative in pest management strategies.

Summary Table of Applications

| Application Area | Potential Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, anti-inflammatories | Significant inhibition of tumor growth |

| Agricultural Chemistry | Pesticides, herbicides | Effective pest control with low toxicity |

| Material Science | Polymer enhancement, nanoparticle modification | Improved material properties |

Mecanismo De Acción

The mechanism of action of 3-(2-Fluoro-1,1’-biphenyl-4-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

Non-Fluorinated Biphenyl Analog

- Compound : 3-{[1,1'-biphenyl]-4-yl}-1H-pyrazole

- Molecular Formula : C₁₅H₁₂N₂

- Key Differences : Lacks the 2-fluoro substituent on the biphenyl group.

- This may enhance reactivity in electrophilic substitutions but reduce metabolic stability compared to fluorinated analogs .

Iodophenyl Methanone Derivative

- Compound: (3-(1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl)-1H-pyrazol-1-yl)(4-iodophenyl)methanone

- Molecular Formula : C₂₄H₁₈FIN₂O₂

- Molecular Weight : 512.31 g/mol

- Key Differences: Incorporates a 4-iodophenyl methanone and an ethoxy-linked biphenyl group. The iodine atom adds steric bulk and polarizability, which could enhance binding affinity in biological targets but reduce solubility .

Azetidine-Containing Derivative

- Compound: 4-((3-(2-Fluoro-6-methoxyphenoxy)azetidin-1-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole

- Molecular Formula : C₂₃H₂₃FN₂O₂

- Key Differences: Features a methoxyphenoxy-azetidine group. The azetidine ring improves metabolic stability by reducing oxidative metabolism, while the methoxy group enhances lipophilicity .

Dichlorophenyl-Fluorobenzyl Hybrid

- Compound : 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole

- Molecular Formula : C₂₃H₁₇Cl₂FN₂O

- Key Differences : The dichlorophenyl group introduces strong electron-withdrawing effects, which may alter the pyrazole ring’s electronic environment more significantly than a single fluorine atom. This could enhance binding to hydrophobic pockets in enzymes .

Physicochemical Properties

Solubility

- While solubility data for 3-(2-fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole are unavailable, analogs like compound 9 () were tested via HPLC after equilibration in water. Such methods could be applied to determine the target compound’s solubility .

- The fluorinated biphenyl group likely reduces water solubility compared to non-fluorinated analogs due to increased hydrophobicity.

Spectral Characteristics

- 1H-NMR : For 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (), aromatic protons appear at δ 7.21–7.87 ppm, similar to the target compound’s expected shifts. The fluorine atom induces deshielding in adjacent protons .

- IR: Fluorine substitution typically reduces C=N stretching frequencies (e.g., 1665 cm⁻¹ in ) compared to non-fluorinated pyrazoles .

Actividad Biológica

3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole is a compound with significant biological activity, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₅H₁₁FN₂

- Molecular Weight : 238.27 g/mol

- CAS Number : 1287217-55-3

Synthesis

The compound can be synthesized through various methods involving the reaction of biphenyl derivatives with hydrazine derivatives. The presence of the fluorine atom enhances its biological activity by influencing electronic properties and lipophilicity.

Biological Activity Overview

This compound has been studied for its potential anticancer and anti-inflammatory properties. The following sections detail its effects on different biological targets.

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer activity. For instance:

- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .

- Mechanisms of Action :

- Microtubule Destabilization : It acts as a microtubule-destabilizing agent, which is crucial for disrupting cancer cell division.

- Apoptosis Induction : Studies have demonstrated that at concentrations as low as 1.0 μM, the compound can induce morphological changes in cancer cells and enhance caspase-3 activity, indicating apoptosis .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 2.43 | Microtubule destabilization |

| HepG2 | 4.98 | Apoptosis induction |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound also exhibits anti-inflammatory effects:

- COX Inhibition : It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. Specific derivatives have shown high selectivity for COX-2 with IC50 values as low as 0.02 μM .

| Compound | COX Inhibition IC50 (μM) | Selectivity Index |

|---|---|---|

| 3-(2-Fluoro...) | 0.02 | High |

Case Studies

Several studies have highlighted the potential of pyrazole derivatives in clinical applications:

- Breast Cancer Treatment : A study focused on the effects of pyrazole derivatives on MDA-MB-231 cells showed that certain compounds could significantly inhibit cell growth and induce apoptosis through caspase activation .

- Inflammatory Disorders : Research has demonstrated that pyrazole derivatives can effectively reduce inflammation in animal models, showcasing their potential as therapeutic agents in conditions like arthritis and other inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole, and how can purity be optimized?

The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones or via palladium-catalyzed cross-coupling reactions to introduce the biphenyl moiety. For example, refluxing phenylhydrazine with substituted chalcones in acetic acid yields pyrazole cores, followed by fluorination or Suzuki-Miyaura coupling for biphenyl incorporation . Purity optimization involves flash chromatography (e.g., ethyl acetate/petroleum ether gradients) and recrystallization from ethanol or acetone, as validated by melting point consistency and HPLC analysis (>95% purity) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in studies of related pyrazoles using SHELX programs for refinement . Complementary techniques include:

- NMR : and NMR to verify substituent positions and fluorine integration.

- HRMS : To confirm molecular formula.

- FTIR : For functional group validation (e.g., NH stretches at ~3200 cm) .

Q. What are the key physicochemical properties influencing experimental design?

- Solubility : Limited aqueous solubility necessitates DMSO or ethanol as stock solvents.

- Stability : Degradation under UV light or prolonged storage in solution requires dark, anhydrous storage at -20°C.

- LogP : Predicted high lipophilicity (LogP ~3.5) impacts cellular uptake and bioavailability studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

SAR analysis involves systematic substitution at the pyrazole C-3/C-4 positions and biphenyl ring. For example:

- Introduce electron-withdrawing groups (e.g., -CF) to enhance tubulin binding affinity.

- Replace the biphenyl group with heteroaromatic rings (e.g., benzothiophene) to modulate potency.

- Evaluate antiproliferative activity across cancer cell lines (e.g., MDA-MB-231, HeLa) and correlate with tubulin polymerization inhibition (IC <1 µM) .

Q. What mechanisms underlie its antiproliferative effects, and how are they validated?

The compound likely binds to the colchicine site of β-tubulin, disrupting microtubule dynamics. Validation steps include:

- Tubulin Polymerization Assays : Monitor absorbance at 350 nm to quantify inhibition.

- Cell Cycle Analysis : Flow cytometry to confirm G2/M arrest.

- Competitive Binding Studies : Use -colchicine displacement assays .

Q. How can tautomeric forms be resolved, and what impact do they have on bioactivity?

Tautomerism between 3- and 5-substituted pyrazoles (e.g., 3-/5-(4-fluorophenyl)) can be resolved via X-ray crystallography, as shown in . Tautomeric equilibria in solution (e.g., DMSO-d) are assessed using - HMBC NMR. Bioactivity differences arise from altered binding geometries; for example, the 3-substituted tautomer may exhibit higher tubulin affinity .

Q. What strategies address contradictions in reported biological data across studies?

Discrepancies may stem from variations in:

- Assay Conditions : Differences in tubulin concentration or incubation time.

- Cellular Context : Cell line-specific expression of efflux pumps (e.g., P-gp).

- Compound Purity : Impurities >5% can skew IC values. Meta-analyses using standardized protocols (e.g., NCI-60 panel) are recommended .

Q. How is in vivo efficacy evaluated, and what pharmacokinetic challenges exist?

Orthotopic murine models (e.g., mammary tumors) assess tumor growth inhibition at 5–30 mg/kg doses. Challenges include:

- Bioavailability : Poor oral absorption necessitates intraperitoneal administration.

- Metabolic Stability : CYP450-mediated degradation requires co-administration with inhibitors (e.g., ketoconazole) .

Methodological Considerations

Q. What computational tools predict binding modes and optimize derivatives?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with tubulin. QSAR studies using CoMFA/CoMSIA guide substituent prioritization .

Q. How are crystallographic data processed to resolve complex structures?

SHELX suite (SHELXD for phasing, SHELXL for refinement) is employed. Twinning and disorder are addressed using PLATON’s ADDSYM algorithm and Olex2 for visualization .

Tables

Table 1. Key Synthetic Parameters for Pyrazole Derivatives

| Step | Conditions | Yield (%) | Purity Method | Reference |

|---|---|---|---|---|

| Cyclocondensation | Acetic acid, reflux, 10 h | 63–88 | Recrystallization | |

| Suzuki Coupling | Pd(PPh), DME, 80°C | 75–90 | Flash Chromatography |

Table 2. Biological Activity of Selected Derivatives

| Compound | IC (µM, MDA-MB-231) | Tubulin Inhibition (%) | Tautomer Dominance |

|---|---|---|---|

| 3-(4-Ethoxyphenyl) | 0.12 | 92 | 3-Substituted |

| 5-(4-Fluorophenyl) | 1.45 | 68 | 5-Substituted |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.